molecular formula C11H16N4O2 B2701080 3-Methyl-7-pentylpurine-2,6-dione CAS No. 137003-08-8

3-Methyl-7-pentylpurine-2,6-dione

Cat. No.: B2701080
CAS No.: 137003-08-8
M. Wt: 236.275
InChI Key: GRQFYESAIZGKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-7-pentylpurine-2,6-dione is a chemical compound with the molecular formula C13H21N5O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-Methyl-7-pentylpurine-2,6-dione typically involves the reaction of appropriate purine derivatives with alkylating agents. One common method involves the alkylation of 3-methylxanthine with pentyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Methyl-7-pentylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 2 and 6. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Scientific Research Applications

3-Methyl-7-pentylpurine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various purine derivatives and as a model compound in studying purine chemistry.

    Biology: This compound is used in studies related to cell signaling and enzyme inhibition, particularly in the context of purine metabolism.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor of enzymes involved in purine metabolism, thereby affecting cellular processes. The compound may also interact with purine receptors, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

3-Methyl-7-pentylpurine-2,6-dione can be compared with other purine derivatives such as caffeine, theobromine, and theophylline. While these compounds share a similar purine structure, this compound is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and biological properties.

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine

    Theobromine: 3,7-Dimethylxanthine

    Theophylline: 1,3-Dimethylxanthine

These compounds differ in their methylation patterns and biological activities, making this compound a unique compound with specific applications and properties.

Properties

IUPAC Name

3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-3-4-5-6-15-7-12-9-8(15)10(16)13-11(17)14(9)2/h7H,3-6H2,1-2H3,(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQFYESAIZGKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=NC2=C1C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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